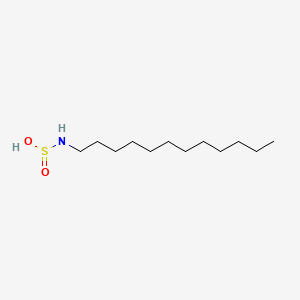
1-(Sulfinoamino)dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Sulfinoamino)dodecane is a chemical compound characterized by the presence of a sulfinoamino group attached to a dodecane chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Sulfinoamino)dodecane can be synthesized through the photochemical sulfochlorination of n-dodecane using sulfuryl chloride under visible light. The resulting n-dodecanesulfonyl chlorides are then transformed into this compound through a reaction with ammonia .
Industrial Production Methods: The industrial production of this compound typically involves large-scale sulfochlorination processes followed by purification steps to isolate the desired product. The use of ammonia gas under controlled pressure conditions is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 1-(Sulfinoamino)dodecane undergoes various chemical reactions, including:
Oxidation: The sulfinoamino group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinoamino group to amines.
Substitution: The compound can participate in substitution reactions where the sulfinoamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted dodecane derivatives.
Scientific Research Applications
1-(Sulfinoamino)dodecane has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical formulations.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(Sulfinoamino)dodecane involves its interaction with cell membranes, where it can alter membrane permeability and fluidity. This is primarily due to its surfactant properties, which allow it to integrate into lipid bilayers and disrupt their structure .
Comparison with Similar Compounds
Dodecane: A simple alkane with similar chain length but lacking the sulfinoamino group.
Dodecanol: An alcohol derivative with a hydroxyl group instead of a sulfinoamino group.
Dodecane-1-sulfonic acid: A sulfonic acid derivative with a sulfonic acid group instead of a sulfinoamino group.
Uniqueness: 1-(Sulfinoamino)dodecane is unique due to its combination of a long alkyl chain and a sulfinoamino group, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it particularly effective as a surfactant and useful in a variety of applications .
Properties
Molecular Formula |
C12H27NO2S |
|---|---|
Molecular Weight |
249.42 g/mol |
IUPAC Name |
1-(sulfinoamino)dodecane |
InChI |
InChI=1S/C12H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(14)15/h13H,2-12H2,1H3,(H,14,15) |
InChI Key |
DVMOOMUBCZHSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


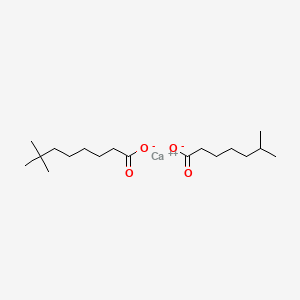
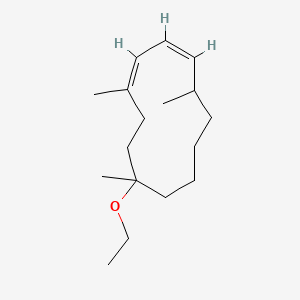
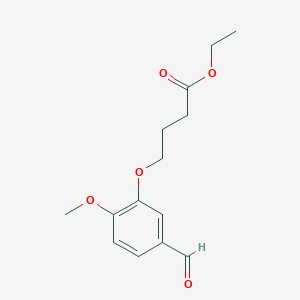
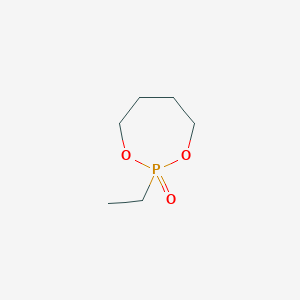

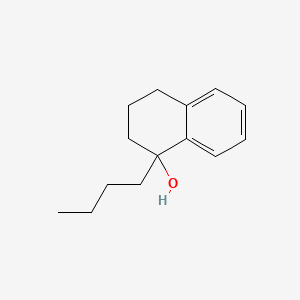

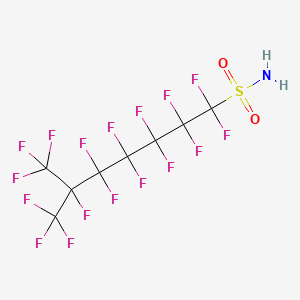

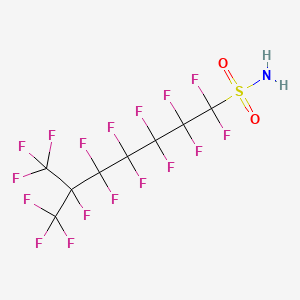
![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)
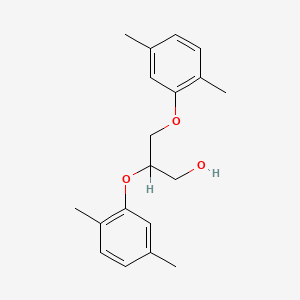
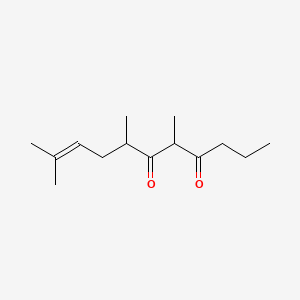
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
